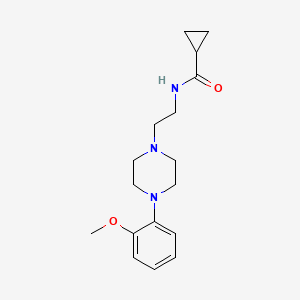

N-(2-(4-(2-メトキシフェニル)ピペラジン-1-イル)エチル)シクロプロパンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide” is a compound that has been studied for its potential therapeutic applications. It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs). These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds with similar structures have been synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis

The molecular structure of this compound is complex, and its analysis would involve techniques such as in silico docking and molecular dynamics simulations .科学的研究の応用

N-(2-(4-(2-メトキシフェニル)ピペラジン-1-イル)エチル)シクロプロパンカルボキサミド、別名N-{2-[4-(2-メトキシフェニル)ピペラジン-1-イル]エチル}シクロプロパンカルボキサミドの科学研究への応用について詳しく分析します。

神経薬理学: セロトニン受容体の調節

この化合物は、特に5-HT1A受容体に対する結合親和性について研究されています。 うつ病や不安などのさまざまな中枢神経系の病気の治療薬の開発に役立つ可能性のある選択的リガンドとして示されています 。高い選択性と結合親和性により、神経薬理学におけるさらなる研究のための有望な候補となっています。

アドレナリン受容体拮抗作用

研究により、この化合物の誘導体は、アルファ1アドレナリン受容体の拮抗薬として作用する可能性があることが示されています。これらの受容体は、血圧や平滑筋収縮の調節など、多くの生理学的プロセスに関与しています。 この化合物はこれらの受容体に結合する能力があることから、高血圧や良性前立腺肥大などの状態の治療に潜在的な用途があることが示唆されます .

創薬と開発

この化合物の構造的特徴、特にピペラジン部分は、創薬における貴重な足場となります。これは、薬物動態プロファイルを改善し、治療効果を高めることを目的としたさまざまな誘導体の合成に使用されてきました。 化学修飾におけるこの汎用性により、さまざまな生体経路を標的とする新しい治療薬を探求することができます .

分子ドッキングとシミュレーション研究

分子ドッキングや動力学シミュレーションなどのインシリコ研究では、この化合物を用いて、さまざまな生体標的との相互作用を予測してきました。これらの計算的手法は、結合メカニズムを理解し、化合物の構造を最適化して、より良い活性と選択性を達成するのに役立ちます。 このような研究は、創薬と開発プロセスを進めるために不可欠です .

血液脳関門透過性

この化合物が血液脳関門を通過する能力は、研究の重要な焦点となってきました。この特性は、中枢神経系の病気を標的とする薬物を開発するために不可欠です。 研究によると、この化合物を修飾することで透過性を高めることができ、神経疾患の治療のための潜在的な候補となることが示されています .

心臓血管疾患における治療の可能性

アドレナリン受容体との相互作用を考えると、この化合物は心臓血管疾患における治療の可能性について調査されてきました。これらの受容体を調節することで、心房細動や心不全などの状態を管理するのに役立つ可能性があります。 前臨床モデルにおける化合物の有効性は、心臓血管治療における潜在的な用途を裏付けています .

精神障害の治療

セロトニンとアドレナリン受容体に対する化合物の親和性により、精神障害の治療の候補でもあります。神経伝達物質系の調節における役割は、統合失調症や躁うつ病などの状態の新しい治療薬を開発するために活用できます。 進行中の研究では、これらの用途における治療プロファイルを最適化することを目指しています .

薬物動態とADME研究

この化合物の吸収、分布、代謝、排泄(ADME)特性については、広範な研究が行われてきました。これらの薬物動態パラメーターを理解することは、安全で効果的な薬物を開発するために不可欠です。 研究によると、この化合物は良好なADMEプロファイルを有しており、薬物候補としての可能性を裏付けています .

作用機序

Target of Action

The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them . The binding affinity of this compound for alpha1-adrenergic receptors is in the range from 22 nM to 250 nM .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can influence the contraction of smooth muscles in various parts of the body, affecting conditions such as hypertension, cardiac arrhythmias, and asthma .

将来の方向性

生化学分析

Biochemical Properties

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide has shown affinity for alpha1-adrenergic receptors, with most compounds showing an affinity in the range from 22 nM to 250 nM . This interaction with alpha1-adrenergic receptors suggests that the compound may play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Cellular Effects

The compound’s interaction with alpha1-adrenergic receptors suggests it may influence cell function through its impact on cell signaling pathways. Alpha1-adrenergic receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide could potentially influence these signaling pathways and thus affect cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide involves binding interactions with alpha1-adrenergic receptors . The compound’s affinity for these receptors suggests it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Given its interaction with alpha1-adrenergic receptors, varying dosages could potentially influence the compound’s effects .

Metabolic Pathways

Its interaction with alpha1-adrenergic receptors suggests it may be involved in pathways related to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Transport and Distribution

Its interaction with alpha1-adrenergic receptors suggests it may be distributed to areas where these receptors are present .

Subcellular Localization

Given its interaction with alpha1-adrenergic receptors, it may be localized to areas of the cell where these receptors are present .

特性

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-22-16-5-3-2-4-15(16)20-12-10-19(11-13-20)9-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCKNSMJRXEIJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)

![3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2512739.png)

![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)

![1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol](/img/structure/B2512745.png)

![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2512753.png)

![N-benzyl-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2512755.png)